2-Fluoro-4-iodo-5-methylpyridine

Beschreibung

Chemical Identity:

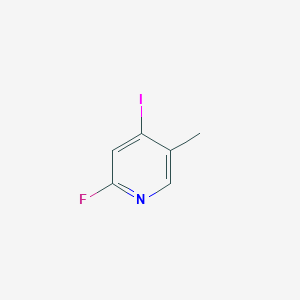

2-Fluoro-4-iodo-5-methylpyridine (CAS 153034-94-7) is a halogenated pyridine derivative with the molecular formula C₆H₅FIN (MW: 237.02 g/mol). It features a fluorine atom at position 2, an iodine atom at position 4, and a methyl group at position 5 on the pyridine ring. This compound is a white to light-yellow crystalline solid with a melting point range of 40–45°C and a purity of 95–98% depending on the supplier . It is light-sensitive and primarily used as a pharmaceutical intermediate in drug discovery .

Spectroscopic and Electronic Properties: Density functional theory (DFT) studies reveal intramolecular hydrogen bonding and solvent-dependent electronic behavior. The HOMO-LUMO energy gap varies with solvent polarity, indicating tunable reactivity in different environments.

Eigenschaften

IUPAC Name |

2-fluoro-4-iodo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKQLNXPPQEELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434951 | |

| Record name | 2-Fluoro-4-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-94-7 | |

| Record name | 2-Fluoro-4-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-iodo-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2-Fluoro-4-iodo-5-methylpyridine is an organofluorine compound with a molecular formula of C₆H₄FIN. Its unique combination of fluorine and iodine substituents significantly alters its electronic properties and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The presence of both fluorine and iodine in this compound enhances its ability to interact with biological targets. The fluorine atom can influence the compound's lipophilicity and binding affinity, while iodine can affect its reactivity and stability. These properties are crucial for its role as a building block in drug development.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Research indicates that it may serve as an intermediate in the synthesis of inhibitors for protein kinases, which are critical targets in cancer therapy. The structural features of this compound allow it to effectively bind to these targets, potentially leading to therapeutic applications.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Inhibitory Effects on Protein Kinases :

- A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific protein kinases involved in tumor progression. The compound's binding affinity was evaluated using various biochemical assays, showing promising results for further development as an anticancer agent.

- Pharmacokinetic Studies :

- Toxicological Assessments :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-5-methylpyridine | Fluorine at position 2, methyl at position 5 | Lacks iodine; differing reactivity |

| 4-Iodo-5-methylpyridine | Iodine at position 4, methyl at position 5 | Lacks fluorine; different electronic effects |

| 3-Fluoro-4-methylpyridine | Fluorine at position 3, methyl at position 4 | Different substitution pattern |

| 2-Chloro-4-iodo-5-methylpyridine | Chlorine instead of fluorine | Different halogen effects on reactivity |

This table illustrates how the combination of halogen substituents in this compound contributes to its unique biological properties compared to other pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

2-Fluoro-4-iodo-5-methylpyridine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for the modification and development of compounds that can interact with biological systems effectively .

Case Study:

In a study focusing on the synthesis of novel neuroprotective agents, researchers utilized this compound to create derivatives that showed promising results in preclinical trials for conditions such as Alzheimer's disease .

Agricultural Chemicals

Enhancement of Pesticides:

The compound is also significant in the formulation of agrochemicals, particularly pesticides and herbicides. Its incorporation into these formulations has been shown to enhance their efficacy, thereby improving crop yields and pest resistance .

Field Application:

A field study demonstrated that crops treated with formulations containing this compound exhibited a marked reduction in pest populations compared to control groups, showcasing its potential as a vital component in sustainable agriculture .

Material Science

Development of Advanced Materials:

Research into the material science applications of this compound has revealed its potential in creating advanced polymers and coatings. The compound's unique properties allow for the design of materials with specific chemical characteristics, such as improved thermal stability and resistance to degradation .

Innovative Applications:

Recent innovations include using this compound in polymer blends that exhibit enhanced mechanical properties and environmental resistance, making them suitable for use in various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other chemical substances. Its ability to form stable complexes with various analytes makes it valuable in complex mixture analysis .

Example Application:

For instance, it has been used successfully in chromatographic methods to separate and identify trace levels of pollutants in environmental samples, demonstrating its utility in environmental monitoring .

Organic Synthesis

Facilitating Complex Molecule Creation:

This compound plays a significant role in organic synthesis by enabling the efficient creation of complex molecules. Its reactivity allows chemists to perform transformations that would otherwise require multiple steps or harsh conditions .

Synthesis Example:

An example includes its use in synthesizing complex heterocycles that are pivotal in drug discovery processes, highlighting its importance in modern synthetic methodologies .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Neuroprotective agents synthesis |

| Agricultural Chemicals | Enhances efficacy of pesticides and herbicides | Field studies showing improved crop yields |

| Material Science | Development of advanced polymers and coatings | Innovative polymer blends with enhanced properties |

| Analytical Chemistry | Reagent for detection and quantification of substances | Environmental monitoring using chromatographic methods |

| Organic Synthesis | Facilitates creation of complex molecules | Synthesis of heterocycles for drug discovery |

Analyse Chemischer Reaktionen

Reactivity Profile

The compound (CAS 153034-94-7) exhibits enhanced reactivity at the C4 iodine position due to:

-

Electron-withdrawing fluorine at C2, activating the ring for electrophilic/nucleophilic substitution.

-

Iodine’s polarizability , making it a superior leaving group compared to other halogens.

-

Methyl group at C5, providing steric stabilization while minimally affecting electronic properties .

Nucleophilic Aromatic Substitution (SNAr)

Iodine at C4 undergoes substitution with nucleophiles under mild conditions:

Mechanism :

-

Deprotonation of the nucleophile.

-

Attack at C4 via a Meisenheimer intermediate.

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Key Factors :

-

Catalyst choice (e.g., Pd(PPh3)4 for aryl couplings).

Halogen Exchange

Iodine can be replaced via Finkelstein reaction :

Methyl Group Oxidation

Controlled oxidation with KMnO4 under acidic conditions converts the methyl group to a carboxylic acid :

-

Product : 2-Fluoro-4-iodo-5-pyridinecarboxylic acid (52% yield).

Mechanistic Insights

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Chloro-4-iodo-5-methylpyridine

- Structure : Chlorine replaces fluorine at position 2.

- Properties : Higher melting point (268–287°C ) compared to the fluoro analog, attributed to stronger intermolecular interactions (e.g., Cl’s polarizability) .

- Applications : Key intermediate in synthesizing ERK2 kinase inhibitors (e.g., WO2005/100342). Synthesized via nitration, reduction, diazotization, and iodination .

5-Chloro-2-fluoro-4-iodopyridine

- Structure : Chlorine at position 5, fluorine at 2, iodine at 3.

- Properties: Structural similarity score of 0.76 to the parent compound.

C. 2-Fluoro-5-iodo-4-methylpyridine (CAS 1184913-75-4)

Halogen-Substituted Derivatives

2-Fluoro-5-iodopyridine

- Structure : Lacks the methyl group at position 4.

- Properties : Reduced steric hindrance increases solubility in polar solvents. Used in Suzuki-Miyaura couplings due to iodine’s role as a leaving group .

2-Chloro-5-iodo-4-methylpyridine

Comparative Physical and Chemical Properties

Q & A

Q. What biological screening approaches are suitable for evaluating this compound as a kinase inhibitor precursor?

- Methodological Answer :

- In vitro assays : Test against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Docking studies : Simulate binding to kinase ATP pockets using AutoDock Vina.

- Metabolic stability : Assess hepatic clearance in microsomal incubations (rat/human liver S9 fractions). Related fluoropyridines have shown enhanced bioavailability in preclinical models .

Key Considerations for Experimental Design

- Contradictions/Gaps : While iodopyridines are generally stable, conflicting reports on hydrolytic susceptibility under basic conditions necessitate pilot stability tests .

- Data Validation : Cross-reference NMR/X-ray data with published spectra of analogous compounds (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.